molecular formula C₁₃H₁₃ClN₂O₃ B021851 N-Acetyl 6-chlorotryptophan CAS No. 50517-10-7

N-Acetyl 6-chlorotryptophan

Cat. No. B021851
CAS RN: 50517-10-7
M. Wt: 280.7 g/mol
InChI Key: LCLMWFCLWYOLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl 6-Chlorotryptophan is a product used for proteomics research . It has a molecular formula of C13H13ClN2O3 and a molecular weight of 280.71 .


Molecular Structure Analysis

The molecular structure of N-Acetyl 6-Chlorotryptophan consists of an acetyl group (CH3CO-) attached to the amino group of the tryptophan molecule, replacing one of the hydrogen atoms. The 6-chlorotryptophan part of the molecule indicates that a chlorine atom is attached to the 6th carbon in the tryptophan molecule .

Scientific Research Applications

Enantiomeric Separation in Medicinal Chemistry

N-Acetyl 6-chlorotryptophan: is recognized for its unique bioactivity and serves as a precursor for various bioactive compounds in medicinal chemistry. It is synthesized enantioselectively and used to evaluate the optical purity of synthesized compounds. High-performance liquid chromatography (HPLC) with a Cinchona alkaloid-based zwitterionic chiral stationary phase is employed to achieve this, which is crucial for the development of pharmaceuticals .

Synthesis of Serotonin and Melatonin

In the biosynthesis pathway of serotonin and melatonin, N-Acetyl 6-chlorotryptophan may play a role as an intermediate. Serotonin is catalyzed by serotonin N-acetyltransferase to complete N-acetylation, and then N-acetylserotonin is methylated to produce melatonin. This process is vital for regulating sleep patterns and circadian rhythms .

properties

IUPAC Name

2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLMWFCLWYOLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512177
Record name N-Acetyl-6-chlorotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl 6-chlorotryptophan

CAS RN

50517-10-7
Record name N-Acetyl-6-chlorotryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50517-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-6-chlorotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-Acetyl 6-chlorotryptophan
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-Acetyl 6-chlorotryptophan
Reactant of Route 3
Reactant of Route 3
N-Acetyl 6-chlorotryptophan
Reactant of Route 4
Reactant of Route 4
N-Acetyl 6-chlorotryptophan
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-Acetyl 6-chlorotryptophan
Reactant of Route 6
Reactant of Route 6
N-Acetyl 6-chlorotryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.